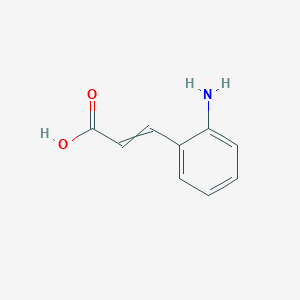

2-氨基肉桂酸

描述

2-Aminocinnamic acid is a molecule that has been used in various scientific research . It has been used in the modification of cellulose fibers to create antibacterial materials . Additionally, it has been utilized in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers .

Synthesis Analysis

The synthesis of 2-Aminocinnamic acid has been described in the context of the total synthesis of rucaparib . The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives and a commercially available aldehyde afforded the desired indole-3-acetic acid derivatives . This synthetic strategy can provide a highly practical route to access rucaparib from commercially available starting materials .Molecular Structure Analysis

The molecular structure of 2-Aminocinnamic acid is characterized by an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .Chemical Reactions Analysis

The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives is a key step in the construction of the indole motif bearing all the desired substituents in their correct positions . This reaction has been used in the total syntheses of several 2,2′-biindolyl natural products .Physical And Chemical Properties Analysis

Amino acids, including 2-Aminocinnamic acid, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The physical properties of amino acids are consistent with their dipolar ionic structure .科学研究应用

2-氨基肉桂酸衍生物的光化学:Li、Yang和Porter(2005年)进行的研究调查了一系列2-氨基肉桂酸酯和酰胺。他们发现这些化合物经历了顺-反式光异构化,然后发生环化。这使它们适用于作为醇和胺的保护基,以及作为新型光敏丝氨酸蛋白酶抑制剂的模型。此外,这些化合物的生物素衍生物可以通过生物素-亲和素复合物用作蛋白质和亲和素之间的光可切割连接物(Li, Yang, & Porter, 2005)。

吲哚和生物活性化合物的合成:Opatz和Ferenc(2006年)证明了从2-氨基肉桂酸酯和酰胺衍生的α-氨基腈在碱性条件下可以环化,产生取代吲哚-3-乙酸衍生物。这种反应提供了一类生物活性化合物的简单途径(Opatz & Ferenc,2006)。

2-乙烯基吲哚-3-乙酸衍生物的合成:Seo和Cheon(2016年)描述了一种从2-氨基肉桂酸衍生物和α,β-不饱和醛衍生的醛亚胺通过氰化物催化的亚胺-Stetter反应合成2-乙烯基吲哚-3-乙酸衍生物的方法。这种方法扩展到吲哚-3-乙酸衍生物的制备,突显了2-氨基肉桂酸衍生物在化学合成中的多功能性(Seo & Cheon, 2016)。

酚酸衍生物的抗凝或促凝活性:Luo等人(2017年)探讨了II型酚酸,包括2-氨基肉桂酸衍生物的抗凝或促凝活性。他们利用分子对接、表面等离子共振和各种血液实验评估了这些化合物的止血和抗凝活性。这项研究有助于发现在抗凝领域具有更好活性的化合物(Luo et al., 2017)。

天然产物的全合成:Lee、Kim和Cheon(2017年)开发了一种从2-氨基肉桂酸衍生物衍生的醛亚胺合成2,2'-双吲哚-3-乙酸衍生物的方案。这个方案使得可以使用2,2'-双吲哚-3-乙酸衍生物作为共同中间体全合成天然产物,如arcyriaflavin A和calothrixin B(Lee, Kim, & Cheon, 2017)。

在脂质代谢和肥胖中的作用:Alam等人(2016年)发现与2-氨基肉桂酸相关的羟基肉桂酸衍生物在实验性糖尿病和高脂血症中具有潜在的治疗益处。它们也可能作为治疗与肥胖相关的健康并发症的有价值的分子(Alam et al., 2016)。

安全和危害

未来方向

The use of 2-Aminocinnamic acid in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers, suggests potential future directions for the use of this compound . The synthetic strategy reported can provide a highly practical route to access rucaparib from commercially available starting materials .

属性

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBQKHKEEHEPOE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocinnamic acid | |

CAS RN |

1664-63-7 | |

| Record name | NSC31673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

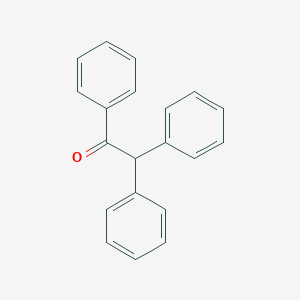

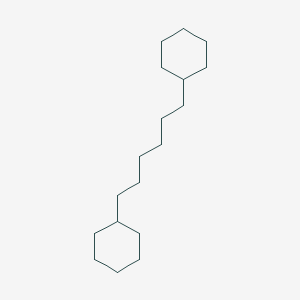

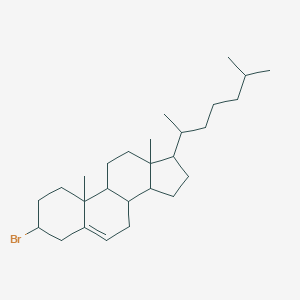

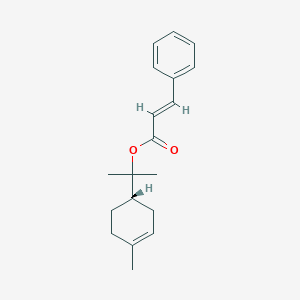

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。